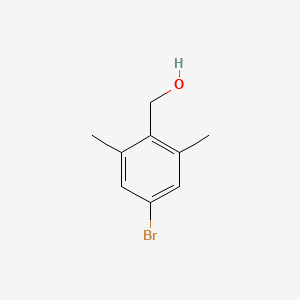

(4-Bromo-2,6-dimethylphenyl)methanol

Description

BenchChem offers high-quality (4-Bromo-2,6-dimethylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2,6-dimethylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQVYVOMFYNESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562939 | |

| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17100-59-3 | |

| Record name | 4-Bromo-2,6-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2,6-dimethylphenyl)methanol is a halogenated aromatic alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its unique structural features, including a sterically hindered benzylic alcohol and a reactive bromine atom, make it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most importantly, its emerging applications in the field of drug discovery and development. As a key scaffold, it offers medicinal chemists the opportunity to explore novel chemical space in the quest for new therapeutic agents. This document will delve into the practical aspects of handling and utilizing this compound, providing detailed experimental protocols and insights into its chemical behavior.

Physicochemical Properties

(4-Bromo-2,6-dimethylphenyl)methanol is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.[1]

| Property | Value |

| CAS Number | 17100-59-3 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | (4-bromo-2,6-dimethylphenyl)methanol |

| Synonyms | 4-Bromo-2,6-dimethylbenzyl alcohol |

| Appearance | Off-white to light brown solid |

| Boiling Point | 137-139 °C (at 12 Torr)[2] |

| Storage Temperature | Room Temperature, under inert gas (Nitrogen or Argon)[2] |

Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol

The synthesis of (4-Bromo-2,6-dimethylphenyl)methanol can be efficiently achieved through the reduction of its corresponding aldehyde or carboxylic acid. The choice of starting material and reducing agent can be adapted based on laboratory availability and desired scale.

Synthesis of Precursors

The primary precursors for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol are 4-bromo-2,6-dimethylbenzaldehyde and 4-bromo-2,6-dimethylbenzoic acid.

1. Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde:

A common route to this aldehyde involves the formylation of 1-bromo-3,5-dimethylbenzene. For instance, a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF) can be employed. Alternatively, metallation of 1-bromo-3,5-dimethylbenzene with a strong base like n-butyllithium followed by quenching with DMF is a viable method.[3] A general procedure starting from 5-bromo-2-iodo-1,3-xylene involves a palladium-catalyzed formylation.[2]

2. Synthesis of 4-Bromo-2,6-dimethylbenzoic acid:

This carboxylic acid can be prepared by the oxidation of 4-bromo-2,6-dimethylbenzaldehyde or directly from 4-bromo-1,2,3-trimethylbenzene (isodurene) through oxidation of one of the methyl groups.[4] Another approach involves the bromination of 2,6-dimethylbenzoic acid.[5]

Synthetic Protocols for (4-Bromo-2,6-dimethylphenyl)methanol

Protocol 1: Reduction of 4-Bromo-2,6-dimethylbenzaldehyde with Sodium Borohydride

This is a mild and efficient method for the selective reduction of the aldehyde functionality.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-bromo-2,6-dimethylbenzaldehyde (1 equivalent) in methanol or a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.[7]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol via aldehyde reduction.

Protocol 2: Reduction of 4-Bromo-2,6-dimethylbenzoic Acid with Borane-Tetrahydrofuran Complex

For the reduction of the carboxylic acid, a stronger reducing agent like borane is required.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylbenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically a 1 M solution in THF, 2-3 equivalents) dropwise via a syringe or an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by water and then a 1 M aqueous solution of hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol via carboxylic acid reduction.

Reactivity and Chemical Transformations

The chemical reactivity of (4-Bromo-2,6-dimethylphenyl)methanol is dictated by its two primary functional groups: the benzylic alcohol and the aryl bromide.

-

Reactions of the Benzylic Alcohol: The hydroxyl group can undergo typical alcohol reactions such as esterification with carboxylic acids or acyl chlorides, and etherification with alkyl halides under basic conditions.[8] Due to the steric hindrance from the two ortho-methyl groups, the reactivity of the alcohol may be somewhat diminished compared to unhindered benzyl alcohols. The benzylic position is also susceptible to oxidation to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

-

Reactions of the Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for a variety of cross-coupling reactions . For instance, it can participate in Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds, allowing for the introduction of diverse substituents at the para-position. It can also undergo cyanation or be converted into a Grignard reagent by reaction with magnesium metal, which can then be used to react with various electrophiles.

Applications in Drug Discovery and Development

(4-Bromo-2,6-dimethylphenyl)methanol is a valuable building block for the synthesis of biologically active molecules.[9] Its utility lies in the ability to functionalize both the benzylic alcohol and the aryl bromide moieties, enabling the construction of diverse molecular architectures.

A notable example of the application of a structurally related compound is in the synthesis of novel bromophenol derivatives with diaryl methane scaffolds.[10] In a study, (2-bromo-4,5-dimethoxyphenyl)methanol was used as a key intermediate. This benzylic alcohol was reacted with various substituted benzenes in an alkylation reaction to produce new diaryl methanes. Subsequent demethylation of these compounds yielded a series of bromophenol derivatives.[10]

These synthesized compounds were then evaluated for their inhibitory activity against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and II).[10] Several of the novel bromophenol compounds exhibited potent inhibition of these enzymes, with Ki values in the nanomolar range.[10] This suggests that such compounds could be promising leads for the development of drugs for the treatment of diseases like glaucoma, epilepsy, Parkinson's, and Alzheimer's disease.[10] This research highlights the potential of (4-Bromo-2,6-dimethylphenyl)methanol and its analogues as starting materials for the generation of libraries of bioactive compounds.

Caption: Application of a (4-Bromo-2,6-dimethylphenyl)methanol analogue in the synthesis of bioactive molecules.

Spectroscopic Characterization

While specific, publicly available, fully assigned spectra for (4-Bromo-2,6-dimethylphenyl)methanol are limited, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons. The benzylic CH₂ protons would appear as a singlet, and the two methyl groups would also give a singlet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine being significantly influenced. The benzylic carbon (CH₂OH) and the methyl carbons will also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching and bending vibrations for the aromatic ring and the methyl groups will also be present, as well as a C-Br stretching vibration at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage at the benzylic position.

Safety and Handling

(4-Bromo-2,6-dimethylphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Based on the safety data for the related aldehyde, it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

Conclusion

(4-Bromo-2,6-dimethylphenyl)methanol is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the creation of diverse and complex molecular structures. The demonstrated use of a closely related analogue in the synthesis of potent enzyme inhibitors underscores the importance of this class of compounds in medicinal chemistry. This technical guide provides a solid foundation for researchers to utilize (4-Bromo-2,6-dimethylphenyl)methanol in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

Sources

- 1. (4-Bromo-2,6-dimethylphenyl)methanol | C9H11BrO | CID 14680145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethyl-4-bromobenzaldehyde | 5769-33-5 [chemicalbook.com]

- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 4. CAS 74346-19-3: 4-Bromo-2,6-dimethylbenzoic acid [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. murov.info [murov.info]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 17100-59-3 | (4-Bromo-2,6-dimethylphenyl)methanol - Aromsyn Co.,Ltd. [aromsyn.com]

- 10. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR spectrum [chemicalbook.com]

Initial investigations of (4-Bromo-2,6-dimethylphenyl)methanol

An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)methanol for Advanced Research and Development

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry and drug discovery, the strategic value of a molecule is often defined by its versatility and potential for elaboration. (4-Bromo-2,6-dimethylphenyl)methanol emerges as a key building block, uniquely positioned at the intersection of functionality and reactivity. Its substituted phenyl ring offers a scaffold ripe for modification, while the benzylic alcohol and bromine atom provide orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a pivotal intermediate in the construction of complex molecular architectures. The protocols and insights herein are curated to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable reagent.

Core Physicochemical & Structural Profile

(4-Bromo-2,6-dimethylphenyl)methanol is a solid organic compound whose utility is underpinned by its specific structural features. The bromine atom, positioned para to the hydroxymethyl group, is a key functional handle for cross-coupling reactions. The two methyl groups flanking the bromine and alcohol functionalities provide steric hindrance that can influence reaction kinetics and selectivity, a feature that can be exploited in synthetic design.

A summary of its core properties is essential for experimental planning and is presented below.

| Property | Value | Source |

| CAS Number | 17100-59-3 | |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| IUPAC Name | (4-bromo-2,6-dimethylphenyl)methanol | |

| Canonical SMILES | CC1=CC(=CC(=C1CO)C)Br | |

| Appearance | Off-white to light brown crystalline solid (typical) |

Synthesis and Purification: A Controlled Approach

The synthesis of (4-Bromo-2,6-dimethylphenyl)methanol is most reliably achieved through the reduction of its corresponding aldehyde, 4-bromo-2,6-dimethylbenzaldehyde. This approach is favored due to the high chemoselectivity of modern reducing agents, which can reduce the aldehyde to a primary alcohol without affecting the aryl bromide. Sodium borohydride (NaBH₄) is an exemplary choice for this transformation due to its operational simplicity, mild reaction conditions, and excellent yields.

The causality behind this choice is clear: unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and does not require strictly anhydrous conditions, making the experimental setup more forgiving and safer for scale-up.

Workflow for Synthesis and Purification

Caption: Synthesis and Purification Workflow.

Experimental Protocol: Synthesis

Materials:

-

4-bromo-2,6-dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add sodium borohydride (0.5 eq) in small portions over 15 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent side reactions.

-

Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases and the pH is slightly acidic (pH ~6).

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This washing sequence neutralizes any remaining acid and removes water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification by Recrystallization

The principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical; a good solvent will dissolve the compound well when hot but poorly when cold.

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent system (e.g., a mixture of heptane and ethyl acetate) until the solid just dissolves.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.

-

Dry the crystals under vacuum to remove all traces of solvent.

Structural Characterization and Analytical Control

A self-validating protocol demands rigorous characterization of the final compound. A combination of spectroscopic and chromatographic methods should be employed to confirm the structure and assess purity.

Analytical Workflow

Caption: Analytical workflow for compound validation.

-

¹H NMR Spectroscopy: This is the primary tool for structural elucidation. For (4-Bromo-2,6-dimethylphenyl)methanol, the expected spectrum in CDCl₃ would show:

-

A singlet for the two aromatic protons (~7.1-7.3 ppm).

-

A singlet for the benzylic CH₂ protons (~4.7 ppm).

-

A singlet for the two methyl group protons (~2.3 ppm).

-

A broad singlet for the alcohol -OH proton, which can vary in chemical shift.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. A key feature to look for is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol group.

-

Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are standard methods for quantifying purity. A well-validated method should demonstrate the final product to be of high purity (typically >95%).

Protocol: Purity Analysis by Gas Chromatography (GC)

GC is well-suited for this analysis due to the compound's expected volatility and thermal stability.

Instrumentation & Conditions:

-

Instrument: GC with FID.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes.

-

-

Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL.

Procedure:

-

Prepare a standard solution of the compound at a known concentration.

-

Prepare the sample for analysis at the same approximate concentration.

-

Inject a defined volume (e.g., 1 µL) of the sample solution into the GC.

-

Record the chromatogram.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Reactivity and Strategic Applications in Drug Discovery

The true value of (4-Bromo-2,6-dimethylphenyl)methanol lies in its potential as a versatile intermediate. Its functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications.

Key Reaction Pathways

Caption: Key reaction pathways from the core molecule.

-

Reactions at the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a gateway to imines, further reductive aminations, or Wittig-type reactions. The alcohol can also participate in ether and ester formation, providing a linkage point for other molecular fragments.

-

Reactions at the Bromine Atom: The aryl bromide is primed for a wide range of palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug development. For instance, Suzuki coupling with various boronic acids can generate complex biaryl structures, a common motif in pharmacologically active compounds. Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be used to install diverse functionalities, rapidly building molecular complexity. The use of bromophenol derivatives in the synthesis of enzyme inhibitors highlights the importance of this reactive handle.

-

Application in Drug Discovery: This molecule serves as an excellent starting point for generating libraries of compounds for high-throughput screening. By leveraging the orthogonal reactivity, chemists can systematically vary the substituents at both the benzylic and aromatic positions to explore structure-activity relationships (SAR). For example, its structure is related to intermediates used in the synthesis of dual endothelin receptor antagonists and other complex therapeutic agents.

Safety, Handling, and Storage

While a specific safety data sheet for (4-Bromo-2,6-dimethylphenyl)methanol is not universally available, data from structurally analogous compounds provide a reliable basis for hazard assessment.

-

Hazard Classification (Expected):

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Conclusion

(4-Bromo-2,6-dimethylphenyl)methanol is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, coupled with predictable and versatile reactivity, makes it an invaluable asset for researchers in medicinal chemistry, materials science, and organic synthesis. By understanding its properties, employing robust synthetic and purification protocols, and leveraging its dual reactivity, scientists can efficiently construct novel and complex molecules poised for discovery and application. This guide serves as a foundational resource to facilitate that endeavor with scientific integrity and experimental excellence.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16919, 4-Bromo-2,6-dimethylphenol. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14680145, (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from PubChem. [Link]

-

Crystallography and Crystal Chemistry Laboratory. (n.d.). Guide for crystallization. Retrieved from EPFL. [Link]

-

Curran, D. P., & Solovyev, A. (2012). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 8, 1391–1396. [Link]

-

Allen Institute for AI. (n.d.). Synthesise the following : Benzyl alcohol from G.R. Retrieved from Allen AI. [Link]

-

Reddy, T. R., & Ghorai, M. K. (2017). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry, 82(15), 8123–8133. [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from UCT Science. [Link]

-

Arshad, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4481. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from NCERT. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from ResearchGate. [Link]

-

Blanrue, A., & Le Bailly, B. A. F. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860. [Link]

-

Synfacts. (2012). Cross-Coupling of Benzyl Alcohols with Grignard Reagents. Synfacts, 2012(12), 1358. [Link]

-

Senturk, M., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7544. [Link]

-

Gîrd, C. E., et al. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 29(3), 560. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from ATSDR. [Link]

-

Leest, M., et al. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 16, 2800–2806. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Retrieved from Organic Chemistry at CU Boulder. [Link]

-

Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Retrieved from Organic Chemistry Tutor. [Link]

-

The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Retrieved from The Royal Society of Chemistry. [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

-

University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from Department of Chemistry. [Link]

- Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

-

Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents II. YouTube. [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3144. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentane, 2-bromo-4-methyl- (CAS 30310-22-6). Retrieved from Cheméo. [Link]

-

Methanex. (n.d.). Methanol? Retrieved from Methanex. [Link]

-

qnawire. (2025, September 20). When cis 1 bromo 2 methylcyclohexane is treated with methanol and heat, four different products are. YouTube. [Link]

-

Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL - health and safety module. Retrieved from Methanol Institute. [Link]

-

State of Michigan. (2014). SAFETY DATA SHEET - Methanol. Retrieved from State of Michigan. [Link]

Methodological & Application

Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2,6-dimethylphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis. Its utility is prominent in the development of pharmaceutical intermediates and other complex organic molecules. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the ortho-methyl groups provide steric hindrance that can influence the reactivity and conformation of resulting products.

This document provides a comprehensive guide to the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol, focusing on a reliable and scalable laboratory procedure. The primary synthetic route detailed herein is the reduction of the corresponding aldehyde, 4-bromo-2,6-dimethylbenzaldehyde, using sodium borohydride. This method is widely favored for its high yield, mild reaction conditions, and the ready availability of the necessary reagents.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17100-59-3 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Off-white to light brown solid | Inferred from similar compounds |

Synthetic Approach: Reduction of 4-Bromo-2,6-dimethylbenzaldehyde

The most direct and efficient method for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol is the reduction of its parent aldehyde, 4-bromo-2,6-dimethylbenzaldehyde. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to more reactive hydrides like lithium aluminum hydride.

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during the work-up yields the desired primary alcohol.

Reaction Workflow

Caption: Experimental workflow for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the reduction of a substituted benzaldehyde.

Materials:

-

4-Bromo-2,6-dimethylbenzaldehyde (C₉H₉BrO, MW: 213.07 g/mol )

-

Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (e.g., 230-400 mesh)

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol or ethanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of deionized water while cooling the flask in an ice bath.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol/ethanol.

-

To the remaining aqueous residue, add ethyl acetate to extract the product.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 20% EtOAc in hexanes).

-

Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate.

-

Characterization of (4-Bromo-2,6-dimethylphenyl)methanol

The structure and purity of the synthesized (4-Bromo-2,6-dimethylphenyl)methanol should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

¹H NMR (in CDCl₃):

-

Aromatic protons: A singlet at approximately 7.1-7.3 ppm (2H). The two aromatic protons are equivalent due to the symmetry of the molecule.

-

Benzylic protons: A singlet at approximately 4.7 ppm (2H, -CH₂OH).

-

Methyl protons: A singlet at approximately 2.3 ppm (6H, -CH₃).

-

Hydroxyl proton: A broad singlet, the chemical shift of which will vary depending on the concentration and solvent, typically between 1.5-2.5 ppm (1H, -OH).

¹³C NMR (in CDCl₃):

-

Aromatic carbons: Signals expected in the range of 120-140 ppm. The carbon bearing the bromine atom (C-Br) would be at the lower end of this range, while the carbons bearing the methyl groups and the carbon attached to the benzylic alcohol would be at the higher end.

-

Benzylic carbon: A signal expected around 65 ppm (-CH₂OH).

-

Methyl carbons: A signal expected around 20 ppm (-CH₃).

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

-

C-O stretch: A strong peak in the region of 1000-1100 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas, which is flammable. Handle with care and avoid contact with water during storage and handling.

-

4-Bromo-2,6-dimethylbenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

-

Organic solvents such as methanol, ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

References

-

PubChem. (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. 4-Bromo-3,5-dimethylpyrazole-1-methanol. National Institute of Standards and Technology. [Link]

Sources

Application Note: Scalable Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol

Abstract & Utility

(4-Bromo-2,6-dimethylphenyl)methanol (CAS: 17100-59-3) is a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the 2,6-dimethyl "picket fence" , which provides significant steric protection to the benzylic position, improving metabolic stability in final drug candidates. Additionally, the para-bromide serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification.

This protocol details the chemoselective reduction of 4-bromo-2,6-dimethylbenzoic acid. Unlike standard reductions, this procedure addresses two critical challenges:

-

Steric Hindrance: The ortho-methyl groups impede nucleophilic attack at the carbonyl carbon.

-

Chemoselectivity: Preserving the aryl bromide moiety (avoiding hydrodehalogenation) while fully reducing the carboxylic acid.

Retrosynthetic Logic & Strategy

The synthesis relies on the chemoselective power of Borane-Tetrahydrofuran (BH₃·THF) . While Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent, it poses a high risk of reducing the Ar-Br bond (dehalogenation) and is often too aggressive for this sterically congested substrate, leading to side products.

BH₃ acts as an electrophilic reducing agent. It coordinates to the carbonyl oxygen (Lewis basic site), activating it for hydride transfer. This mechanism is less sensitive to steric bulk than nucleophilic hydride attacks (e.g., NaBH₄) and leaves the aryl halide intact.

Figure 1: Retrosynthetic strategy highlighting the functional group interconversion (FGI) from acid to alcohol.

Safety & Handling (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Pyrophoric | BH₃·THF can ignite on contact with air/moisture. | Use exclusively under Argon/Nitrogen atmosphere. Use oven-dried glassware. |

| Gas Evolution | Reaction generates H₂ gas (flammable). | Vent reaction vessel through an oil bubbler. Ensure good stirring to prevent "hot spots." |

| Toxicity | Aryl bromides are potential irritants/toxicants.[1] | Handle in a fume hood. Wear nitrile gloves and safety goggles. |

| Pressure | Quenching borane complexes is exothermic and gas-generating. | Quench slowly at 0°C. Do not seal the vessel during quench. |

Experimental Protocol

Materials[1][3][4][5][6][7][8][9][10]

-

Starting Material: 4-Bromo-2,6-dimethylbenzoic acid (10.0 mmol, 2.29 g).

-

Reagent: Borane-tetrahydrofuran complex (BH₃[2][3]·THF), 1.0 M solution in THF (15.0 mmol, 15 mL).

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

-

Quench: Methanol (MeOH), 1M HCl.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and rubber septum.

-

Flush the system with Argon for 15 minutes.

-

Maintain a positive pressure of Argon throughout the reaction.

Step 2: Substrate Solubilization

-

Charge the RBF with 4-Bromo-2,6-dimethylbenzoic acid (2.29 g, 10 mmol).

-

Add Anhydrous THF (20 mL) via syringe. Stir until the solid is fully dissolved or creates a fine, uniform suspension.

-

Cool the mixture to 0°C using an ice/water bath.

Step 3: Reagent Addition (The Critical Step)

-

Load a dry syringe with BH₃·THF (1.0 M) (15 mL, 1.5 equiv).

-

Dropwise Addition: Add the borane solution slowly over 20 minutes.

-

Observation: Bubbling (H₂) will occur. Control the rate to keep bubbling manageable.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Stir at RT for 1 hour.

-

Optimization for Sterics: Due to the 2,6-dimethyl hindrance, conversion may be slow at RT. If TLC shows starting material, heat the mixture to Reflux (66°C) for 2–4 hours.

Step 4: Quenching & Workup

-

Cool the reaction mixture back to 0°C .

-

Careful Quench: Add Methanol (5 mL) dropwise.

-

Note: Vigorous evolution of H₂ and trimethyl borate occurs. This breaks the boron-oxygen bonds.

-

-

Concentrate the mixture under reduced pressure (Rotovap) to remove THF and trimethyl borate.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

1M HCl (20 mL) – to break any remaining borate complexes.

-

Saturated NaHCO₃ (20 mL) – to neutralize acid.

-

Brine (20 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[4]

Step 5: Purification

-

The crude product is often pure enough (>95%) for subsequent steps.

-

If necessary, purify via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 80:20).

Process Visualization

Figure 2: Operational workflow for the reduction protocol.

Analytical Data & Characterization

Upon isolation, the product should be a white to off-white solid.

| Technique | Expected Data Parameters | Interpretation |

| Physical State | White crystalline solid | Melting point typically 85–90°C (approx). |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (s, 2H) | Ar-H : The two protons are equivalent due to symmetry. |

| δ 4.70 (s, 2H) | CH₂-OH : Benzylic methylene. Shifted upfield slightly due to sterics compared to unsubstituted benzyl alcohol. | |

| δ 2.35 (s, 6H) | Ar-CH₃ : Two methyl groups, equivalent. | |

| δ 1.60 (br s, 1H) | -OH : Hydroxyl proton (shift varies with concentration). | |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~139 (C-OH), 138 (C-Me), 132 (C-H), 120 (C-Br), 60 (CH₂), 19 (CH₃) | Characteristic aryl and benzylic carbon signals. |

| IR Spectroscopy | ~3300 cm⁻¹ (Broad) | O-H stretch (Strong). |

| Absence of ~1690 cm⁻¹ | Disappearance of Carbonyl (C=O) stretch confirms reduction. |

Self-Validation Check:

-

TLC: Run in Hexanes:EtOAc (3:1). The Product (Alcohol) will be more polar (lower Rf) than the starting material (Acid) if the acid doesn't streak. Better check: The Acid usually streaks or stays at baseline; the Alcohol moves to Rf ~0.3–0.4.

-

IR: The complete disappearance of the carbonyl peak is the fastest way to confirm reaction completion before workup.

References

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Foundational authority on Borane chemoselectivity).

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

-

Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Borane-tetrahydrofuran complex.

-

PubChem. (2023). Compound Summary: (4-Bromo-2,6-dimethylphenyl)methanol.[5] National Library of Medicine.

Sources

- 1. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. (4-Bromo-2,6-dimethylphenyl)methanol | C9H11BrO | CID 14680145 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Friedel-Crafts Alkylation with Chloroform for Triarylmethane Synthesis

Executive Summary

The Friedel-Crafts alkylation of aromatic rings using chloroform (

Unlike standard alkylations using alkyl halides (

This guide provides a validated protocol for the synthesis of 4,4',4''-trimethyltriphenylmethane (using toluene) and details the mechanistic causality required to adapt this chemistry to other substituted benzenes.

Mechanistic Insight: The Trifunctional Cascade

The reaction does not proceed in a single concerted step. It is a cascade of three distinct Electrophilic Aromatic Substitutions (EAS). Understanding this cascade is vital for controlling product purity.

The Reaction Pathway[1][2][3][4][5]

-

Activation: The Lewis acid (

) abstracts a chloride from chloroform, generating the highly reactive dichloromethyl cation ( -

First Alkylation: Attack by the first aromatic ring yields a dichloromethyl-substituted benzene.

-

Re-Activation & Second Alkylation: The remaining chlorides are sequentially abstracted. The intermediate carbocations (

and

Mechanistic Flowchart

Figure 1: Stepwise electrophilic cascade. Note that the final addition (Inter2 → Product) is often rate-limiting due to steric hindrance, requiring elevated temperatures (reflux).

Critical Process Parameters

To ensure high yield and selectivity for the tri-substituted product, the following parameters must be strictly controlled:

Stoichiometry

The theoretical stoichiometry is 3:1 (Aromatic:Chloroform). However, using a 3:1 ratio often leads to mixtures of diaryl-chlorides and triaryl-methanes.

-

Recommendation: Use the aromatic substrate in large excess (10:1 or as the solvent). This drives the equilibrium toward the tri-substituted product and minimizes polymerization.

Catalyst Selection

-

Aluminum Chloride (

): The gold standard.[1][2] It is a "hard" Lewis acid capable of activating the deactivated intermediate -

Ferric Chloride (

): Milder. Useful for highly electron-rich substrates (e.g., phenols, anisole) where

Moisture Control

reacts violently with water to produce-

Requirement: All glassware must be flame-dried or oven-dried. Chloroform should be dried over

or molecular sieves.

Validated Protocol: Synthesis of 4,4',4''-Trimethyltriphenylmethane

This protocol uses Toluene as the substrate. Toluene is activated relative to benzene, allowing for a cleaner reaction at moderate temperatures.

Target: 4,4',4''-Trimethyltriphenylmethane Scale: 50 mmol (based on Chloroform)

Reagents

-

Toluene (Dry): 50 mL (Excess, acts as solvent)

-

Chloroform (Dry): 4.0 mL (50 mmol)

-

Aluminum Chloride (Anhydrous): 8.0 g (60 mmol)

-

Quenching: 1M HCl (100 mL), Ice (200 g)

Experimental Workflow

Figure 2: Operational workflow for TRAM synthesis. Red nodes indicate high-risk steps requiring PPE.

Detailed Steps

-

Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Top the funnel with a calcium chloride drying tube.

-

Charging: Add dry Toluene (50 mL) to the flask. Cool the system to 0°C using an ice bath.

-

Catalyst Activation: Carefully add anhydrous

(8.0 g) in small portions. Note: The mixture may turn slightly yellow/orange. -

Addition: Mix Chloroform (4.0 mL) with 10 mL of Toluene in the addition funnel. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Observation: Evolution of HCl gas (white fumes) will occur. Ensure good ventilation.

-

-

Reaction: Once addition is complete, remove the ice bath. Attach a reflux condenser.[3] Heat the mixture to a gentle reflux (~110°C bath temp) for 1 hour. The solution will darken significantly (deep red/brown) due to the formation of the carbocation complex.

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing 200g crushed ice and 100mL 1M HCl. Stir vigorously to hydrolyze aluminum salts.

-

Workup: Transfer to a separatory funnel. Separate the organic layer.[3] Extract the aqueous layer once with toluene (20 mL). Combine organics and wash with water (2x50 mL), saturated

(to remove acid traces), and brine. Dry over anhydrous -

Purification: Evaporate the excess toluene under reduced pressure (Rotovap). The resulting solid/oil is the crude triarylmethane. Recrystallize from hot ethanol or benzene/ethanol mix to obtain pure crystals.

Substrate Scope & Limitations

The success of this reaction relies heavily on the electronic nature of the benzene ring.

| Substrate | Electronic Effect | Reactivity | Expected Outcome | Notes |

| Toluene | EDG (Weak) | High | Excellent | Forms predominantly para-substituted isomer due to sterics. |

| Benzene | Neutral | Moderate | Good | Requires harsher conditions (longer reflux) than toluene. |

| Anisole | EDG (Strong) | Very High | Variable | Can form complexes with |

| Chlorobenzene | EWG (Weak) | Low | Poor/Fair | Deactivated ring. Requires high temp and excess catalyst. |

| Nitrobenzene | EWG (Strong) | Inert | No Reaction | Used often as a solvent for FC reactions because it does not react. |

Key Constraint: Highly deactivated rings (Nitro, Cyano, Sulfonyl) will not undergo Friedel-Crafts alkylation.[4]

Troubleshooting & Optimization

-

Problem: Low Yield / Incomplete Reaction

-

Cause: Catalyst deactivation by moisture.

-

Fix: Use fresh

(should be yellow/grey powder, not white clumps). Ensure system is closed to atmosphere.

-

-

Problem: Tar/Polymer Formation

-

Cause: Localized high concentration of chloroform or excessive heat.

-

Fix: Improve stirring; add chloroform more slowly; dilute chloroform with the aromatic solvent before addition.

-

-

Problem: Colored Impurities

-

Cause: Trityl cations are intensely colored (halochromism).

-

Fix: Ensure thorough washing with

and Recrystallization. The final product should be white/colorless (though some derivatives are dyes).

-

References

-

Friedel-Crafts Alkyl

- Source: Master Organic Chemistry

-

Link:

-

Triphenylmethane Synthesis Procedure

- Source: Organic Syntheses, Coll. Vol. 1, p.548 (1941)

-

Link:

-

Lewis Acid C

- Source: Chemistry LibreTexts

-

Link:

-

Safety D

- Source: PubChem

-

Link:

Sources

Application and Protocol for the Selective Reduction of 4-bromo-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the selective reduction of 4-bromo-2,6-dimethylbenzaldehyde to its corresponding primary alcohol, (4-bromo-2,6-dimethylphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocols and scientific rationale presented herein are designed to ensure a high-yielding, efficient, and safe laboratory execution.

Introduction: Navigating Steric Hindrance in Hydride Reductions

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Among the plethora of reducing agents available, sodium borohydride (NaBH₄) stands out for its operational simplicity, selectivity, and favorable safety profile, especially in comparison to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][2]

The subject of this protocol, 4-bromo-2,6-dimethylbenzaldehyde, presents a unique challenge due to the steric hindrance imposed by the two methyl groups positioned ortho to the aldehyde functionality. This steric congestion can significantly influence the rate of reaction by impeding the approach of the hydride nucleophile to the carbonyl carbon. Therefore, a carefully optimized protocol is necessary to achieve a complete and clean conversion.

This application note will delve into the mechanistic underpinnings of the sodium borohydride reduction, provide a detailed, step-by-step protocol for the reduction of 4-bromo-2,6-dimethylbenzaldehyde, and outline rigorous purification and characterization methods for the resulting alcohol.

Mechanistic Insights: The Nuances of Hydride Transfer

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4] The reaction can be conceptually broken down into two main stages:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as the source of the hydride. The hydride attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. In protic solvents like methanol, the solvent can assist in activating the carbonyl group through hydrogen bonding.[5]

-

Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol) or during an aqueous workup, to yield the final primary alcohol.[3][6]

The presence of the ortho-methyl groups in 4-bromo-2,6-dimethylbenzaldehyde sterically shields the carbonyl carbon, potentially slowing down the rate of hydride attack compared to unhindered benzaldehydes. However, the reaction can still proceed efficiently under appropriate conditions, often requiring slightly longer reaction times or gentle heating to overcome the steric barrier.

Experimental Protocol

This protocol is designed for the safe and efficient reduction of 4-bromo-2,6-dimethylbenzaldehyde on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-bromo-2,6-dimethylbenzaldehyde | ≥98% | Commercially Available | Handle in a well-ventilated area. |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Moisture-sensitive. Handle with care. |

| Methanol (MeOH) | Anhydrous | Commercially Available | Use in a fume hood. |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | Flammable. |

| Hexane | ACS Grade | Commercially Available | Flammable. |

| Deionized Water | N/A | Laboratory Supply | |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene are suitable).[7]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood.

-

Sodium Borohydride Handling: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Avoid contact with moisture and incompatible materials. In case of fire, use a dry chemical extinguisher. Do not use water.[8]

-

Methanol: Methanol is toxic and flammable. Avoid inhalation and skin contact.[7]

-

Solvent Handling: Ethyl acetate and hexane are flammable. Keep away from ignition sources.

Reaction Workflow Diagram

Caption: Experimental workflow for the reduction of 4-bromo-2,6-dimethylbenzaldehyde.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,6-dimethylbenzaldehyde (2.13 g, 10.0 mmol).

-

Add anhydrous methanol (30 mL) and stir until the aldehyde is completely dissolved.

-

Cool the flask in an ice-water bath to 0 °C.

-

-

Reduction:

-

While stirring at 0 °C, slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) in small portions over 10-15 minutes. Caution: Addition may cause gas evolution (hydrogen). Ensure adequate ventilation.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

-

Reaction Monitoring (TLC):

-

Prepare a TLC chamber with a suitable eluent system (e.g., 20% ethyl acetate in hexane).

-

Spot a TLC plate with the starting material (a small amount dissolved in ethyl acetate) and the reaction mixture.

-

Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot (lower Rf value) corresponding to the product alcohol is observed.

-

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with deionized water (2 x 20 mL) and then with saturated sodium bicarbonate solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude (4-bromo-2,6-dimethylphenyl)methanol can be purified by either recrystallization or column chromatography.

Method A: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene/hexane.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Method B: Flash Column Chromatography

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alcohol.

Data and Expected Results

| Parameter | Value |

| Molecular Formula of Product | C₉H₁₁BrO |

| Molecular Weight of Product | 215.09 g/mol [9] |

| Physical Appearance of Product | White to off-white solid |

| Expected Yield | 85-95% |

| TLC Rf (20% EtOAc/Hexane) | Aldehyde: ~0.6, Alcohol: ~0.3 |

Characterization

The identity and purity of the final product, (4-bromo-2,6-dimethylphenyl)methanol, should be confirmed by standard analytical techniques such as:

-

¹H NMR: To confirm the structure and purity.

-

¹³C NMR: To further confirm the structure.

-

FT-IR: To observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature or gently warm to 40 °C. |

| Deactivated sodium borohydride. | Use a fresh bottle of sodium borohydride. | |

| Low yield | Incomplete extraction. | Perform additional extractions with ethyl acetate. |

| Loss during purification. | Optimize recrystallization solvent system or column chromatography conditions. | |

| Product is an oil and does not crystallize | Impurities are present. | Purify by column chromatography before attempting recrystallization. |

| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., toluene/hexane, diethyl ether/hexane). |

Conclusion

This application note provides a detailed and robust protocol for the reduction of the sterically hindered 4-bromo-2,6-dimethylbenzaldehyde to (4-bromo-2,6-dimethylphenyl)methanol using sodium borohydride. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can consistently obtain high yields of the desired product. The mechanistic insights and troubleshooting guide further support the successful implementation of this important synthetic transformation.

References

-

Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]

-

Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde. Retrieved from [Link]

-

UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Total Organic Chemistry. (2020, June 25). Hydride Reductions of Carbonyls | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. (4-Bromo-2,6-dimethylphenyl)methanol | C9H11BrO | CID 14680145 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for (4-Bromo-2,6-dimethylphenyl)methanol in Pharmaceutical Synthesis

Introduction: A Versatile and Sterically Influenced Intermediate

(4-Bromo-2,6-dimethylphenyl)methanol is a key pharmaceutical intermediate whose utility is defined by its unique structural features: a reactive brominated aromatic ring, a versatile benzylic alcohol functional group, and sterically demanding ortho-dimethyl substituents.[1] This combination makes it a valuable building block for the synthesis of complex molecular architectures found in a variety of bioactive compounds. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. The methanol moiety can be readily oxidized to the corresponding aldehyde for further elaboration or converted into an ether, providing a linker to other molecular fragments.

The presence of the two methyl groups ortho to the bromomethyl group introduces significant steric hindrance. This steric influence is a critical consideration in reaction design, as it can modulate reactivity, influence regioselectivity, and may necessitate the use of specialized catalysts or more forcing reaction conditions compared to less hindered analogues.[2] Understanding and leveraging these steric and electronic properties are paramount for the successful application of this intermediate in drug discovery and development. These application notes provide detailed protocols for the synthesis, functionalization, and analysis of (4-Bromo-2,6-dimethylphenyl)methanol, with a focus on the practical considerations for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Bromo-2,6-dimethylphenyl)methanol is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | PubChem[1] |

| Molecular Weight | 215.09 g/mol | PubChem[1] |

| IUPAC Name | (4-bromo-2,6-dimethylphenyl)methanol | PubChem[1] |

| CAS Number | 17100-59-3 | PubChem[1] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and other common organic solvents. Insoluble in water. | General knowledge |

General Workflow for API Synthesis

The strategic position of the bromo and methanol functionalities allows for a divergent approach to the synthesis of complex pharmaceutical targets. A typical workflow involves the initial functionalization of either the bromine atom or the alcohol, followed by subsequent chemical transformations.

Caption: General workflow illustrating the divergent synthetic pathways from (4-Bromo-2,6-dimethylphenyl)methanol to a final API.

Protocols and Methodologies

Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol

While commercially available, an in-house synthesis can be achieved via the reduction of 4-bromo-2,6-dimethylbenzoic acid. This method is generally high-yielding and provides a straightforward route to the desired alcohol.

Protocol: Reduction of 4-Bromo-2,6-dimethylbenzoic Acid

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent to prevent quenching of the reactive hydride. The steric hindrance around the carboxylic acid is not a significant impediment for this small and highly reactive reagent.

-

Materials:

-

4-Bromo-2,6-dimethylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-bromo-2,6-dimethylbenzoic acid (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

-

Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washes, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization to yield (4-Bromo-2,6-dimethylphenyl)methanol as a white solid.

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The ortho-dimethyl substitution on (4-Bromo-2,6-dimethylphenyl)methanol presents a steric challenge that can be overcome with the appropriate choice of catalyst, ligand, and reaction conditions.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Rationale: The steric hindrance from the two ortho-methyl groups can slow down the oxidative addition of the palladium(0) catalyst to the aryl bromide.[2] To overcome this, a bulky and electron-rich phosphine ligand, such as SPhos or XPhos, is often employed. These ligands promote the formation of a monoligated palladium(0) species, which is less sterically encumbered and more reactive in the oxidative addition step. A moderately strong base like potassium phosphate is used to facilitate the transmetalation step without causing degradation of sensitive functional groups.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Materials:

-

(4-Bromo-2,6-dimethylphenyl)methanol

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

-

Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor

-

-

Procedure:

-

To a Schlenk flask or microwave vial, add (4-Bromo-2,6-dimethylphenyl)methanol (1.0 equivalent), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

-

Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, providing an electrophilic handle for subsequent reactions. A TEMPO-catalyzed oxidation offers a mild and efficient method.

Protocol: TEMPO-Catalyzed Oxidation

-

Rationale: The TEMPO/bleach system is a mild and selective method for the oxidation of primary alcohols to aldehydes.[3] The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by the stoichiometric oxidant, sodium hypochlorite (bleach). A phase-transfer catalyst is not typically necessary but can accelerate the reaction. The reaction is buffered with sodium bicarbonate to maintain a slightly basic pH, which is optimal for the catalytic cycle and minimizes side reactions.

-

Materials:

-

(4-Bromo-2,6-dimethylphenyl)methanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1-5 mol%)

-

Aqueous sodium hypochlorite (NaOCl, bleach, ~10-15%) (1.1 equivalents)

-

Potassium bromide (KBr) (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Separatory funnel, ice bath, magnetic stirrer

-

-

Procedure:

-

Dissolve (4-Bromo-2,6-dimethylphenyl)methanol (1.0 equivalent) in DCM in a round-bottom flask.

-

Add a catalytic amount of TEMPO and KBr.

-

Cool the mixture to 0 °C in an ice bath and add saturated aqueous NaHCO₃.

-

Add the aqueous NaOCl solution dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

Stir at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-bromo-2,6-dimethylbenzaldehyde.

-

Williamson Ether Synthesis

The conversion of the benzylic alcohol to an ether introduces a flexible linker, which is a common strategy in medicinal chemistry to modulate physicochemical properties and explore structure-activity relationships.

Protocol: Williamson Ether Synthesis

-